脱氧雪腐镰刀菌烯醇3-葡萄糖醛酸苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

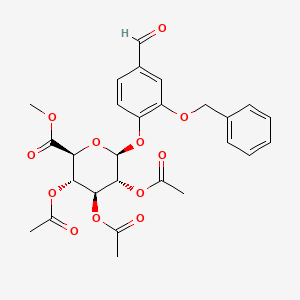

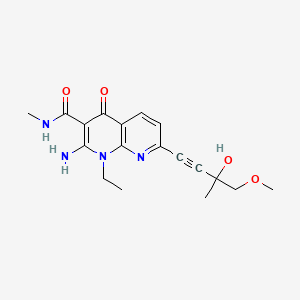

Deoxynivalenol 3-glucoside is the major metabolite of deoxynivalenol (DON) and a modified mycotoxin . It is synthesized by grain uridine diphosphate-glucosyltransferase and is found worldwide .

Synthesis Analysis

Deoxynivalenol (DON) is known to undergo rapid metabolization after uptake. The formed glucuronides are urinary excreted and could therefore serve as possible biomarkers for daily uptake measurement . To make pure deoxynivalenol glucuronides available for analytical methodologies, they are enzymatically synthesized using rat and human liver microsomes supplemented with uridine 5′-diphosphoglucuronic acid and alamethicin as detergent .Molecular Structure Analysis

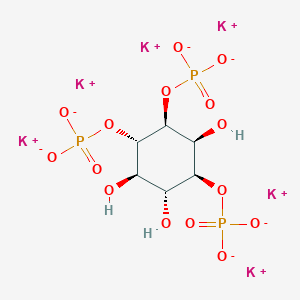

The molecular formula of Deoxynivalenol 3-glucuronide is C21H28O12 . Its molecular weight is 472.4 g/mol .Chemical Reactions Analysis

Deoxynivalenol 3-glucuronide is formed by the conjugation of deoxynivalenol (DON) with glucose, which is a result of the metabolism of plants .Physical And Chemical Properties Analysis

The molecular weight of Deoxynivalenol 3-glucuronide is 472.4 g/mol . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 12 .科学研究应用

镰刀菌霉菌毒素的人体代谢:Warth 等人 (2013) 在“毒理学快报”中的一项研究提供了对人体脱氧雪腐镰刀菌烯醇 (DON) 代谢的见解。该研究基于对自然污染饮食后的尿液样本的分析,发现 DON-3-葡萄糖醛酸苷是 DON 代谢的主要结合产物之一,表明其在评估这些霉菌毒素的暴露和与慢性疾病相关的潜在风险方面具有重要意义(Warth et al., 2013)。

酶促合成和结构表征:Uhlig 等人 (2013) 在“农业与食品化学杂志”中的一篇论文详细介绍了脱氧雪腐镰刀菌烯醇葡萄糖醛酸苷的酶促合成,包括 DON 3-葡萄糖醛酸苷。这项研究对于分析方法和理解这些葡萄糖醛酸苷的结构性质至关重要(Uhlig et al., 2013)。

作为暴露生物标志物的直接定量:Warth 等人 (2011) 在“分析与生物分析化学”中报告了人尿中 DON 葡萄糖醛酸苷的直接定量。他们的发现强调了 DON 3-葡萄糖醛酸苷作为 DON 暴露的生物标志物的实用性,为暴露评估提供了一种更简单、更有效的方法(Warth et al., 2011)。

尿脱氧雪腐镰刀菌烯醇的间接与直接评估:Vidal 等人 (2020) 在“毒素”中的一项研究比较了定量尿中脱氧雪腐镰刀菌烯醇及其葡萄糖醛酸苷的间接和直接方法。这项研究为更准确地评估人体中脱氧雪腐镰刀菌烯醇的总暴露提供了重要的见解(Vidal et al., 2020)。

人体中的生物标志物:邓等人 (2021) 在“食品科学与技术趋势”中系统地回顾了人体中 DON 及其修饰形式 DON-3-葡糖苷的生物标志物。这包括探讨不同人群中 DON 生物标志物的具体特征及其构成的健康风险(Deng et al., 2021)。

作用机制

Pathophysiologic effects associated with DON include altered neuroendocrine signaling, proinflammatory gene induction, disruption of the growth hormone axis, and altered gut integrity . At the cellular level, DON induces ribotoxic stress thereby disrupting macromolecule synthesis, cell signaling, differentiation, proliferation, and death .

安全和危害

未来方向

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O12/c1-7-3-9-20(5-22,15(27)10(7)23)19(2)4-8(16(32-9)21(19)6-30-21)31-18-13(26)11(24)12(25)14(33-18)17(28)29/h3,8-9,11-16,18,22,24-27H,4-6H2,1-2H3,(H,28,29)/t8-,9-,11+,12+,13-,14+,15-,16-,18-,19-,20-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFAWUZMBBQEMX-IJNZYEPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000000-13-4 |

Source

|

| Record name | Deoxynivalenol 3-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000000134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEOXYNIVALENOL 3-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0I7J8KVP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride](/img/structure/B1146021.png)

![1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone](/img/structure/B1146036.png)